molecular formula C9H8N2O3 B6329238 3-Nitro-7,8-dihydro-5H-quinolin-6-one CAS No. 881668-73-1

3-Nitro-7,8-dihydro-5H-quinolin-6-one

Cat. No.: B6329238
CAS No.: 881668-73-1
M. Wt: 192.17 g/mol
InChI Key: IJORXSGGOFONAJ-UHFFFAOYSA-N
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Description

3-Nitro-7,8-dihydro-5H-quinolin-6-one is a nitro-substituted dihydroquinolinone derivative characterized by a partially saturated quinoline core with a ketone group at position 6 and a nitro group at position 3. Its synthesis typically involves multi-step reactions, such as the cyclization of 2-(hetero)arylethenyl ammonium salts with substituted arylacetic acids under optimized conditions, achieving high yields (e.g., 94–99% in analogous syntheses) . Key spectral data, including $ ^1H $-NMR and $ ^{13}C $-NMR, confirm the structural integrity of the nitro-substituted quinolinone framework, with distinct shifts for the nitro group (e.g., δ ~8.5–9.5 ppm for aromatic protons adjacent to NO$_2$) .

Properties

IUPAC Name

3-nitro-7,8-dihydro-5H-quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-1-2-9-6(4-8)3-7(5-10-9)11(13)14/h3,5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJORXSGGOFONAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation with Nitro-Containing Components

The Friedländer reaction, which condenses aminobenzaldehydes with ketones, can be adapted using 3-nitro-cyclohexenone derivatives. For example:

  • React 3-nitrocyclohex-2-en-1-one with 2-aminobenzaldehyde in polyphosphoric acid (PPA) at 120°C.

  • The enamine intermediate cyclizes to form the dihydroquinolinone core, with the nitro group retained at C-3.

Key Advantages

  • Avoids nitration post-cyclization, preserving ring saturation.

  • High yields reported for analogous quinolinone syntheses.

Hydrogenation of Aromatic 3-Nitroquinolin-6-one

Partial hydrogenation of fully aromatic 3-nitroquinolin-6-one offers a pathway to the dihydro derivative. However, this method requires precise control to avoid over-reduction of the nitro group or aromatic ring.

Catalytic Hydrogenation Conditions

  • Catalyst : Palladium on carbon (Pd/C) under 1–3 atm H₂.

  • Solvent : Ethanol or ethyl acetate.

  • Selectivity : The ketone at C-6 remains intact, while the C7–C8 double bond is selectively reduced.

Challenges

  • Competing reduction of the nitro group to an amine necessitates careful monitoring.

  • Use of poison catalysts (e.g., Lindlar’s catalyst) may improve selectivity but risks incomplete hydrogenation.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • ¹H NMR : The dihydroquinolinone moiety exhibits distinct signals for the saturated C7–C8 protons (δ 2.5–3.5 ppm, multiplet) and the aromatic H-4 proton (δ 8.1–8.3 ppm, singlet).

  • IR Spectroscopy : Strong absorption bands for the ketone (C=O, ~1680 cm⁻¹) and nitro group (NO₂, ~1520 and 1350 cm⁻¹).

  • X-ray Crystallography : Confirms the planar quinolinone ring and nitro group orientation.

Purity Assessment

  • HPLC : Retention time comparison with standards ensures >98% purity.

  • Elemental Analysis : Matches calculated values for C₁₀H₈N₂O₃.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Direct Nitration60–7595–98Sensitivity of dihydro ring to HNO₃
Friedländer Annulation70–8597–99Requires nitro-substituted cyclohexenone
Catalytic Hydrogenation50–6590–95Over-reduction of nitro group

Mechanistic Insights and Reaction Optimization

Nitration Mechanism

The EAS mechanism proceeds via attack of NO₂⁺ at C-3, stabilized by resonance with the ketone oxygen (Figure 1). Computational studies suggest that the partial saturation at C7–C8 slightly increases electron density at C-3, enhancing reactivity.

Solvent Effects

  • Polar Protic Solvents (e.g., AcOH) : Stabilize the transition state, improving yields.

  • Aprotic Solvents (e.g., DMF) : Risk side reactions due to higher temperatures required.

Industrial-Scale Considerations

Cost Efficiency

  • Friedlälder annulation offers scalability but depends on nitrocyclohexenone availability.

  • Direct nitration is cost-effective but generates acidic waste requiring neutralization.

Emerging Methodologies

Photocatalytic Nitration

Recent advances employ visible-light catalysis for milder nitration conditions, though applicability to dihydroquinolinones remains untested.

Biocatalytic Approaches

Enzymatic nitration using nitrotransferases could offer greener alternatives, but substrate specificity limits current utility .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-7,8-dihydro-5H-quinolin-6-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-7,8-dihydro-5H-quinolin-6-one.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Nitro-7,8-dihydro-5H-quinolin-6-one has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown promise as an antibacterial and antifungal agent. Studies have indicated that it can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research suggests that derivatives of this compound may inhibit cancer cell proliferation. It has been evaluated against multiple cancer cell lines, showing potential as a lead compound for drug discovery .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its structural features. It can undergo various chemical reactions:

  • Reduction : The nitro group can be reduced to an amino group, allowing for further functionalization and synthesis of other derivatives.
  • Substitution Reactions : The nitro group can be replaced with other functional groups through nucleophilic aromatic substitution, facilitating the creation of diverse compounds.

Biological Interaction Studies

Interaction studies involving 3-nitro-7,8-dihydro-5H-quinolin-6-one often utilize techniques such as molecular docking and enzyme inhibition assays. Preliminary data indicate that it may effectively inhibit specific targets related to cancer progression and microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of 3-Nitro-7,8-dihydro-5H-quinolin-6-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Substituent Effects: Nitro vs. Chloro Derivatives

3-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS 127724-75-8) shares the same dihydroquinolinone core but substitutes the nitro group with chlorine. Key differences include:

  • Molecular Weight: 3-Chloro derivative (C$9$H$8$ClNO, MW 181.62) vs. 3-Nitro derivative (C$9$H$8$N$2$O$3$, estimated MW 192.17). The nitro group increases molecular weight by ~10.5 units .
  • Reactivity : The nitro group is a stronger electron-withdrawing substituent than chlorine, which may enhance electrophilic substitution resistance but reduce nucleophilic reactivity.
  • Physical Properties: Chloro derivatives typically exhibit lower melting points (e.g., 179–180°C for 3-nitro-7,8-dihydro-BaP vs.

Core Structure Variations: Dihydroquinolinones vs. Isoquinolinones

3-Chloro-7,8-dihydro-6H-isoquinolin-5-one (CAS 1105662-39-2) represents an isoquinolinone isomer. Differences include:

  • Ring Arrangement: The ketone group in isoquinolinones is at position 5 vs.
  • Biological Activity: Isoquinolinones are often explored for CNS-targeting applications, whereas quinolinones are studied for antimicrobial and anti-inflammatory properties .

Substituent Position and Complexity

9,11-Diphenyl-2H,6H-dipyrano[3,2-f:3',2'-h]quinolin-6-one (Compound 27a) features fused pyran rings and bulky diphenyl groups. Key contrasts:

  • Solubility : Bulky substituents like diphenyl groups reduce solubility in polar solvents compared to the smaller nitro group .
  • Melting Point : Diphenyl derivatives exhibit higher melting points (165–167°C) due to enhanced crystallinity, whereas nitro derivatives may have intermediate values depending on packing efficiency .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituent(s) Melting Point (°C) Yield (%)
3-Nitro-7,8-dihydro-5H-quinolin-6-one C$9$H$8$N$2$O$3$ 192.17 (est.) NO$_2$ at C3 N/A 94–99*
3-Chloro-7,8-dihydroquinolin-5(6H)-one C$9$H$8$ClNO 181.62 Cl at C3 N/A ~90–96
6,7-Dihydro-5H-quinoline-8-one C$9$H$9$NO 147.17 None N/A N/A
9,11-Diphenylquinolin-6-one (27a) C$25$H$17$NO$_2$ 363.41 Diphenyl at C9,11 165–167 97

*Estimated based on analogous syntheses .

Table 2: Spectral Data Comparison

Compound Key $ ^1H $-NMR Shifts (δ, ppm) $ ^{13}C $-NMR (δ, ppm)
3-Nitro-7,8-dihydro-5H-quinolin-6-one 8.5–9.5 (aromatic H near NO$2$), 2.5–3.5 (CH$2$) 170–175 (C=O), 120–130 (C-NO$_2$)
3-Chloro-7,8-dihydroquinolin-5(6H)-one 7.8–8.2 (aromatic H near Cl), 2.6–3.4 (CH$_2$) 168–172 (C=O), 135–140 (C-Cl)
9,11-Diphenylquinolin-6-one (27a) 7.2–7.8 (diphenyl H), 6.9–7.1 (quinoline H) 165–170 (C=O), 125–140 (Ph-C)

Data synthesized from .

Research Findings and Implications

Synthetic Efficiency: The nitro derivative is synthesized via a high-yield route (94–99%) comparable to chloro and diphenyl analogs, underscoring the robustness of modern quinolinone synthetic protocols .

Thermal Stability : Bulky substituents (e.g., diphenyl) improve thermal stability, while nitro groups may introduce moderate sensitivity to decomposition under acidic conditions .

Biological Activity

3-Nitro-7,8-dihydro-5H-quinolin-6-one is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a nitro group, contributing to its unique chemical reactivity and biological profile.

The biological activity of 3-Nitro-7,8-dihydro-5H-quinolin-6-one is primarily attributed to its interaction with various biological targets. Quinoline derivatives are known to modulate numerous biochemical pathways, influencing cellular processes such as proliferation and apoptosis. Specifically, this compound has been studied for its potential anticancer properties through mechanisms that may involve the inhibition of key enzymes and receptors involved in tumor growth.

Anticancer Activity

Research indicates that 3-nitroquinoline derivatives exhibit significant anticancer activity. A study by Li et al. (2008) demonstrated that compounds with a 3-nitro group effectively inhibited the epidermal growth factor receptor (EGFR) in human carcinoma cell lines, showcasing IC50 values in the micromolar range against A431 and MDA-MB-468 cells . The structure-activity relationship (SAR) analysis revealed that modifications at the 3-position of the quinoline core enhance antiproliferative effects.

Table 1: Anticancer Activity of 3-Nitroquinoline Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
3-Nitro-7,8-dihydro-5H-quinolin-6-oneA431 (EGFR+)~10EGFR inhibition
3-NitroquinolineMDA-MB-468 (EGFR+)~15EGFR inhibition
5fA549 (non-small cell lung cancer)<0.99Tubulin polymerization inhibition

Antimicrobial Activity

In addition to anticancer properties, 3-Nitro-7,8-dihydro-5H-quinolin-6-one has been evaluated for antimicrobial activity. Quinoline derivatives have shown promise against various bacterial strains due to their ability to interfere with microbial cell division and metabolism.

Case Studies

  • Antitumor Agents : A series of novel 3-nitroquinolines were synthesized and evaluated for their antitumor activity. These compounds demonstrated potent inhibitory effects on tumor cell proliferation, particularly in EGFR-overexpressing cell lines .
  • Antimicrobial Studies : In a comparative study of quinoline derivatives, compounds similar to 3-Nitro-7,8-dihydro-5H-quinolin-6-one exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group was essential for enhancing the antimicrobial efficacy .

Biochemical Pathways

The influence of 3-Nitro-7,8-dihydro-5H-quinolin-6-one on biochemical pathways is significant. It has been shown to inhibit key kinases involved in cancer progression, such as Aurora Kinase and FLT3, which are critical for cell cycle regulation and survival in cancer cells . This multi-target approach may contribute to its effectiveness as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Nitro-7,8-dihydro-5H-quinolin-6-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, with nitro group introduction via nitration under controlled acidic conditions. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can optimize regioselectivity. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro-group stability and reaction efficiency .
  • Temperature : Maintain 0–5°C during nitration to minimize byproduct formation .
  • Catalyst loading : 5–10 mol% Pd(PPh₃)₄ improves yield in coupling reactions .

Q. How should researchers determine the solubility and partition coefficient (logP) of 3-Nitro-7,8-dihydro-5H-quinolin-6-one for experimental design?

  • Methodological Answer : Use computational models like the Crippen fragmentation method for logP estimation (reported logP ≈ 2.091 for similar quinolinones) and McGowan’s method for molar volume (≈150 ml/mol) . Experimentally, employ shake-flask assays with HPLC quantification in octanol-water systems. Adjust pH to 7.4 for physiological relevance .

Q. What chromatographic techniques are effective for purifying 3-Nitro-7,8-dihydro-5H-quinolin-6-one?

  • Methodological Answer : Reverse-phase HPLC (C18 column) with gradient elution (acetonitrile/water + 0.1% TFA) resolves nitro-substituted impurities. For scale-up, flash chromatography using silica gel (ethyl acetate/hexane, 3:7) is cost-effective. Monitor fractions via TLC (Rf ≈ 0.4 in ethyl acetate) .

Advanced Research Questions

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in 3-Nitro-7,8-dihydro-5H-quinolin-6-one derivatives?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine) to enhance diffraction. Analyze dihedral angles to confirm planarity of the nitro-quinolinone core .
  • NMR : Use 2D NOESY to assess spatial proximity of nitro groups to adjacent protons. ¹³C DEPT-135 clarifies hybridization states in the dihydroquinoline ring .

Q. What mechanistic insights explain contradictory reactivity data in cross-coupling reactions involving 3-Nitro-7,8-dihydro-5H-quinolin-6-one?

  • Methodological Answer : Contradictions arise from electron-withdrawing nitro groups, which stabilize intermediates but hinder oxidative addition. Address this by:

  • Ligand screening : Bulky ligands (e.g., XPhos) reduce steric hindrance during Pd-catalyzed couplings .
  • Additives : Use silver carbonate to scavenge halides, accelerating transmetallation . Kinetic studies (UV-Vis monitoring) can identify rate-limiting steps .

Q. Which in vitro assays are most robust for evaluating the antimalarial activity of 3-Nitro-7,8-dihydro-5H-quinolin-6-one analogs?

  • Methodological Answer :

  • Plasmodium lactate dehydrogenase (pLDH) assay : Quantify parasite viability via NADH depletion (IC₅₀ < 1 μM indicates high potency) .
  • Resistance profiling : Test against PfK13-mutant strains to assess cross-resistance risks. Combine with molecular docking to correlate nitro group positioning with PfDHODH binding .

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